

In-Depth Technical Guide to 4-Chloro-2-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylpyrimidine

Cat. No.: B1356628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **4-Chloro-2-methoxy-6-methylpyrimidine** (CAS No. 97041-37-7), a key heterocyclic building block in medicinal chemistry and materials science.

Chemical Properties and Identifiers

4-Chloro-2-methoxy-6-methylpyrimidine is a substituted pyrimidine derivative. Its structure features a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	97041-37-7	[1][2][3]
Molecular Formula	C ₆ H ₇ ClN ₂ O	[1][3]
Molecular Weight	158.59 g/mol	[1][3]
Melting Point	71-73 °C	[3]
Boiling Point	257 °C	[3]
Density	1.237 g/cm ³	[3]
SMILES	<chem>CC1=CC(Cl)=NC(OC)=N1</chem>	[1]
InChI	InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(10-2)8-4/h3H,1-2H3	

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methoxy-6-methylpyrimidine** (CAS 97041-37-7) is not readily available in the searched literature, a general and common method for the synthesis of chloropyrimidines involves the chlorination of the corresponding pyrimidone precursor. For instance, the synthesis of a similar compound, 4-chloro-6-(methoxymethyl)-2-methylpyrimidine, involves the treatment of 2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one with a chlorinating agent like phosphoryl trichloride (POCl₃).

Given the structural similarity, a plausible synthetic route for **4-chloro-2-methoxy-6-methylpyrimidine** would start from 2-methoxy-6-methylpyrimidin-4(3H)-one.

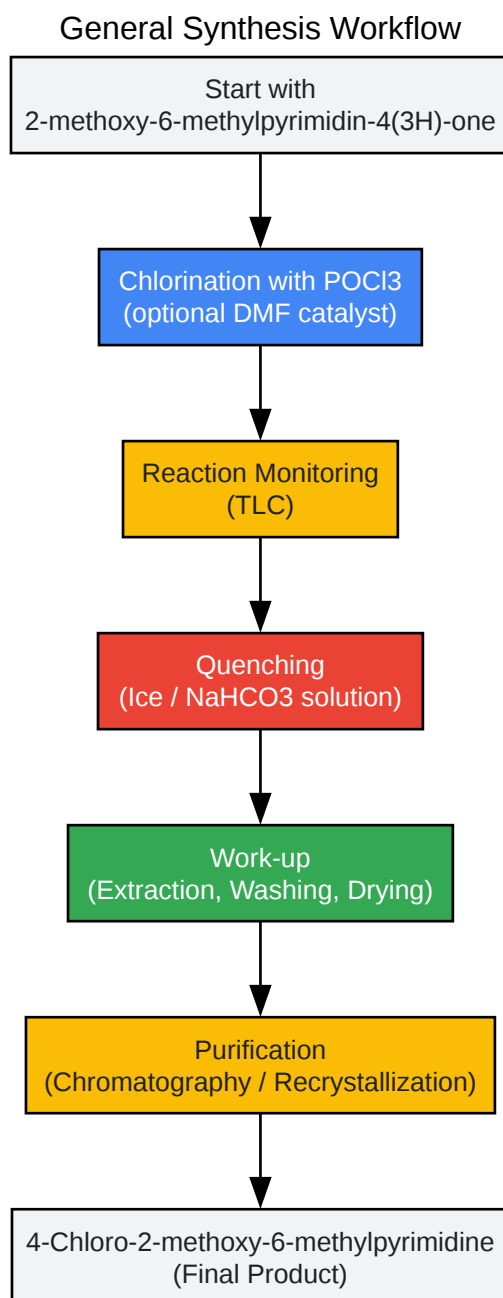
General Experimental Protocol (Hypothesized)

Reaction: 2-methoxy-6-methylpyrimidin-4(3H)-one to **4-Chloro-2-methoxy-6-methylpyrimidine**

- Reagents:
 - 2-methoxy-6-methylpyrimidin-4(3H)-one

- Phosphoryl trichloride (POCl_3)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
- Dichloromethane (DCM) or another suitable inert solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxy-6-methylpyrimidin-4(3H)-one in an excess of phosphoryl trichloride.
 - Optionally, add a catalytic amount of anhydrous DMF.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **4-chloro-2-methoxy-6-methylpyrimidine**.

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloro-2-methoxy-6-methylpyrimidine**.

The chloro-substituent at the 4-position is susceptible to nucleophilic substitution, making this compound a valuable precursor for the synthesis of a wide range of pyrimidine derivatives. It

can undergo reactions with various nucleophiles such as amines, alcohols, and thiols to displace the chloride and introduce new functional groups.

Spectral Data

Detailed experimental spectral data for **4-Chloro-2-methoxy-6-methylpyrimidine** is not widely published. However, based on its structure, the following characteristic peaks would be expected in its NMR spectra.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
C2-OCH ₃	~4.0	~55
C4-Cl	-	~160
C5-H	~6.8	~110
C6-CH ₃	~2.4	~25
C2	-	~170
C6	-	~165

Note: These are predicted values and may differ from experimental results. Researchers should obtain and interpret their own spectral data for confirmation.

Safety and Handling

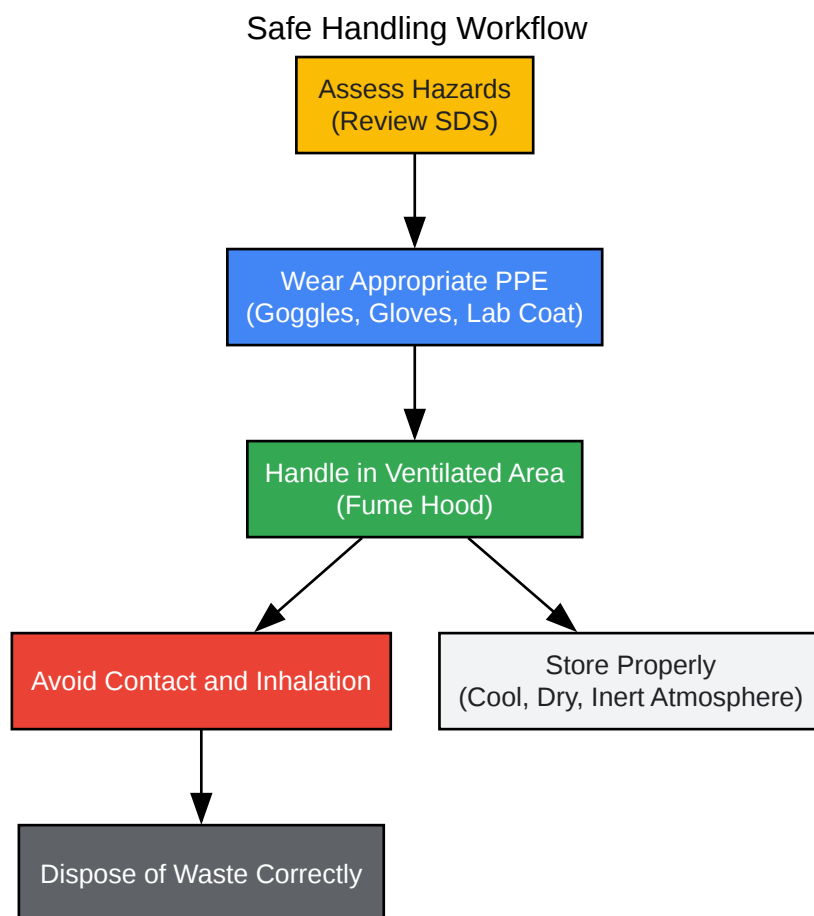
4-Chloro-2-methoxy-6-methylpyrimidine is a chemical that should be handled with care in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

Classification	Statement Code	Statement	Reference
Hazard	H302	Harmful if swallowed.	[1][4]
H315	Causes skin irritation.	[1][4]	
H319	Causes serious eye irritation.	[1][4]	
H335	May cause respiratory irritation.	[1][4]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/sprays.	[1]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]	

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Safety Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Recommended workflow for the safe handling and storage of **4-Chloro-2-methoxy-6-methylpyrimidine**.

Applications in Research and Development

Substituted pyrimidines are a critical class of compounds in drug discovery and materials science. The presence of the reactive chlorine atom in **4-Chloro-2-methoxy-6-methylpyrimidine** allows for its use as a scaffold to build more complex molecules with potential biological activity. It can serve as a key intermediate in the synthesis of kinase inhibitors, anti-cancer agents, and other pharmaceutically relevant compounds. Its utility also extends to the development of new organic materials with specific electronic or photophysical properties.

This technical guide is intended to provide a starting point for researchers working with **4-Chloro-2-methoxy-6-methylpyrimidine**. It is essential to consult original research articles and safety data sheets for the most detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 97041-37-7|4-Chloro-2-methoxy-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 4-chloro-2-methoxy-6-methylpyrimidine | 97041-37-7 [chemicalbook.com]
- 3. Chine 4-chloro-2-méthoxy-6-méthylpyrimidine 97041-37-7 Fabricants, fournisseurs, usine - Keying [fr.keyingchemical.org]
- 4. 97041-37-7 | 4-Chloro-2-methoxy-6-methylpyrimidine - Moldb [moldb.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Chloro-2-methoxy-6-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356628#4-chloro-2-methoxy-6-methylpyrimidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com